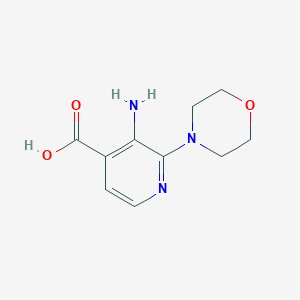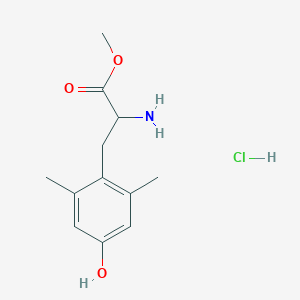
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is an organic compound characterized by a bromomethyl group attached to a heptenone backbone. This compound is notable for its unique structure, which includes a bromine atom, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The reaction is usually carried out in an inert solvent like carbon tetrachloride or cyclohexane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of (E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(bromomethyl)-2,5-dimethylhepta-2,4-diene
- (E)-2-(2-bromomethylphenyl)-2-methoxylimidomethyl acetate
- (E)-2-(2’-bromomethyl)phenyl-3-methoxy-methyl acrylate
Uniqueness
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is unique due to its specific structure, which includes a bromomethyl group on a heptenone backbone. This structure imparts distinct reactivity and makes it suitable for specific synthetic applications that similar compounds may not be able to achieve .
Propiedades
Fórmula molecular |
C12H21BrO |
|---|---|
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
(E)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7- |
Clave InChI |
ZTUSHYHWUWWBCU-CLFYSBASSA-N |
SMILES isomérico |
CC(C)(C)/C(=C\C(=O)C(C)(C)C)/CBr |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13638622.png)
![2-Fluoro-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13638630.png)




![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)






![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)
